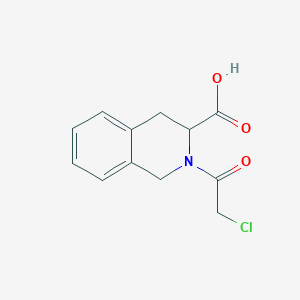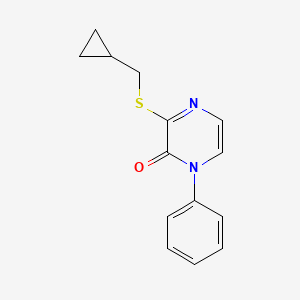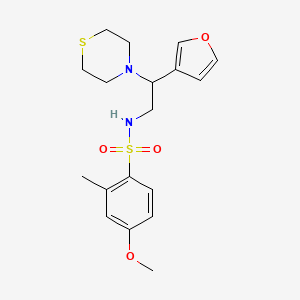![molecular formula C22H22N2O4S B2392092 N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzenesulfonamide CAS No. 946258-16-8](/img/structure/B2392092.png)
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-carbonyl is a component that is derived from furan, a heterocyclic compound . Quinolin-6-yl is a derivative of quinoline, a heterocyclic aromatic organic compound. The compound you mentioned seems to be a complex organic molecule that includes these structures.
Synthesis Analysis
While specific synthesis methods for this compound are not available, furan derivatives can be synthesized through various methods, including the Paal-Knorr synthesis . This method is used to synthesize substituted furans, pyrroles, or thiophenes from 1,4-diketones .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Furan derivatives can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Furan is a volatile, colorless liquid, and quinoline is a colorless hygroscopic liquid .Scientific Research Applications
Synthesis and Chemical Properties
The compound N-(Quinolin-6-yl)furan-2-carboxamide was prepared through the coupling of quinoline-6-amine with furan-2-carbonyl chloride. This process led to the creation of N-(quinolin-6-yl)furan-2-carbothioamide, which, when oxidized, yielded 2-(furan-2-yl)thiazolo[5,4-f]quinoline. This compound underwent various electrophilic and nucleophilic substitution reactions, showcasing its versatile chemical reactivity and potential for further functionalization (El’chaninov & Aleksandrov, 2017).
Antimicrobial Applications
Research into derivatives of quinoline combined with sulfonamide moieties, closely related to the target compound, has demonstrated significant antimicrobial properties. These compounds were synthesized for their potential as antimicrobial agents, with some displaying high activity against Gram-positive bacteria, indicating the potential for these compounds to be developed into new antimicrobial drugs (Biointerface Research in Applied Chemistry, 2019).
Antitubercular Activity
A novel series of compounds related to the target chemical, featuring furan and quinoline coupled diamides, were synthesized and screened for antitubercular activity. These compounds inhibited the growth of the H37Rv strain of Mycobacterium tuberculosis, with molecular docking studies supporting their potential mechanisms of action. This research points to the application of such compounds in tuberculosis drug discovery (Rajpurohit et al., 2019).
Anticancer Applications
Compounds containing the quinolinyl and sulfonamide groups have been evaluated for their anticancer activities. Some of these derivatives demonstrated promising in vitro anticancer activities, offering insights into the design of new anticancer agents. The molecular docking studies suggest that these compounds may exert their effects through inhibition of carbonic anhydrase isozymes, highlighting a potential mechanism for their anticancer activity (Al-Said et al., 2010).
Chemosensing and Molecular Docking Studies
Derivatives of the compound have been synthesized and characterized, showing utility in chemosensing, molecular docking, and antioxidant studies. These studies demonstrate the versatility of the compound's derivatives in sensing and binding studies, as well as their potential antioxidant properties, which could be relevant in various biological and chemical sensing applications (Kalaiyarasi et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-15-7-9-19(13-16(15)2)29(26,27)23-18-8-10-20-17(14-18)5-3-11-24(20)22(25)21-6-4-12-28-21/h4,6-10,12-14,23H,3,5,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDDKEQIJWOCNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

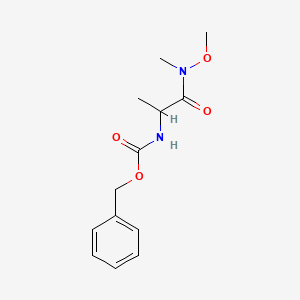
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide](/img/structure/B2392011.png)
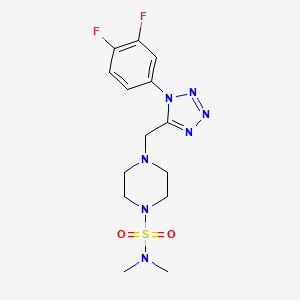

![methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2392017.png)
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2392019.png)
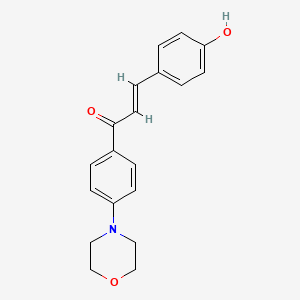
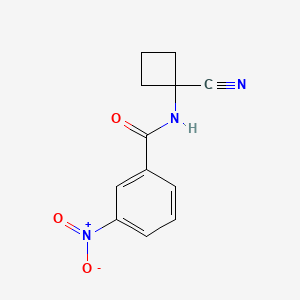
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2392025.png)
![N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2392026.png)

